molecular formula C17H24N2O3S B4432864 1-(cyclohexylcarbonyl)-4-(phenylsulfonyl)piperazine

1-(cyclohexylcarbonyl)-4-(phenylsulfonyl)piperazine

Cat. No. B4432864
M. Wt: 336.5 g/mol
InChI Key: QMYGWXBNORBZMP-UHFFFAOYSA-N
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Description

1-(cyclohexylcarbonyl)-4-(phenylsulfonyl)piperazine, commonly known as CSP, is a piperazine derivative that has gained attention in scientific research due to its potential therapeutic applications. CSP has been extensively studied for its ability to modulate various biological processes, making it a promising candidate for drug development.

Mechanism of Action

CSP exerts its effects through the modulation of various biological processes. It has been shown to modulate the activity of voltage-gated ion channels, such as calcium and potassium channels, as well as ligand-gated ion channels, such as NMDA receptors. CSP has also been shown to inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase and lipoxygenase. Additionally, CSP has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
CSP has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and prostaglandins. CSP has also been shown to have analgesic properties by modulating the activity of nociceptive neurons. Additionally, CSP has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.

Advantages and Limitations for Lab Experiments

One of the advantages of CSP is its ability to modulate various biological processes, making it a versatile tool for scientific research. Additionally, CSP has been shown to have low toxicity, making it a safe compound to work with. However, one of the limitations of CSP is its low solubility in water, which can make it challenging to work with in some experiments.

Future Directions

There are several future directions for the study of CSP. One area of research is the development of CSP-based drugs for the treatment of various diseases, such as cancer and inflammation. Another area of research is the elucidation of the precise mechanism of action of CSP, which can help in the development of more specific and effective drugs. Additionally, the study of CSP can help in the understanding of various biological processes, such as ion channel function and apoptosis.

Scientific Research Applications

CSP has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. CSP has been shown to modulate the activity of various ion channels, receptors, and enzymes, making it a promising candidate for the development of drugs targeting these proteins. CSP has also been shown to have anti-inflammatory, analgesic, and anti-tumor properties, making it a potential therapeutic agent for the treatment of various diseases.

properties

IUPAC Name

[4-(benzenesulfonyl)piperazin-1-yl]-cyclohexylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c20-17(15-7-3-1-4-8-15)18-11-13-19(14-12-18)23(21,22)16-9-5-2-6-10-16/h2,5-6,9-10,15H,1,3-4,7-8,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYGWXBNORBZMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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